molecular formula C15H10F3NO B8755622 6-(4-(Trifluoromethoxy)phenyl)-1H-indole CAS No. 481630-21-1

6-(4-(Trifluoromethoxy)phenyl)-1H-indole

Cat. No.: B8755622
CAS No.: 481630-21-1
M. Wt: 277.24 g/mol
InChI Key: JLBOOTSWGVUCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(Trifluoromethoxy)phenyl)-1H-indole is a useful research compound. Its molecular formula is C15H10F3NO and its molecular weight is 277.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

481630-21-1

Molecular Formula

C15H10F3NO

Molecular Weight

277.24 g/mol

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]-1H-indole

InChI

InChI=1S/C15H10F3NO/c16-15(17,18)20-13-5-3-10(4-6-13)12-2-1-11-7-8-19-14(11)9-12/h1-9,19H

InChI Key

JLBOOTSWGVUCGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 6-bromo-1H-indole (1.22 g, 6.22 mmol), 4-trifluoromethoxyphenyl boronic acid (1.41 g, 6.84 mmol), tetrakis(triphenylphosphine)palladium (0.213 g, 0.184 mmol) and sodium carbonate (2.64 g, 24.9 mmoles) in water (12.5 mL), ethanol (4 mL), and toluene (25 mL) was heated at reflux for 1.5 hours then cooled to room temperature. The mixture was then evaporated to dryness and the residue was partitioned in methylene chloride and water. The organic phase was washed with water, brine, dried over anhydrous magnesium sulfate and evaporated to dryness. The residue was purified by flash chromatography using 10-30% chloroform in hexane as an eluant. The title compound was obtained as a white solid (0.874 g, 51%), mp: 165-166° C. 1HNMR (300 MHz, DMSO-d6): δ 11.25 (s, 1H), 7.8 (d, 2H, J=7.0 Hz), 7.65 (d, 2H, J=7.0 Hz), 7.4-7.5 (m, 3H), 7.3 (d, 1H, J=8.8 Hz), and 6.45 ppm (s, 1H).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.213 g
Type
catalyst
Reaction Step One
Name
Yield
51%

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